For example, in the paper "Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor" [], the synthesis of a pyrimidinone-based SHP2 inhibitor containing the 8-oxa-2-azaspiro[4.5]decane scaffold is outlined. The synthesis likely involves multiple steps, including the formation of the spirocyclic system and subsequent modifications to introduce the desired substituents.
For instance, in the paper "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." [], the researchers highlight the importance of specific substituents on the 8-oxa-2-azaspiro[4.5]decane scaffold for achieving potent and selective inhibition of SHP2. They demonstrate through X-ray crystallography and structure-activity relationship studies that the (3S,4S)-4-amino-3-methyl substitution pattern is crucial for optimal binding to the allosteric site of SHP2.
For instance, in the paper "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer," [] the researchers demonstrate the efficacy of TNO155, a potent SHP2 inhibitor incorporating the 8-oxa-2-azaspiro[4.5]decane scaffold, in inhibiting tumor growth in preclinical models of cancer.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4